N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(3,4-dimethylphenyl)acetamide
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Description
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(3,4-dimethylphenyl)acetamide, also known as BTA-EG6 or EGCG2, is a synthetic compound that has gained attention for its potential use in scientific research. This compound is a derivative of epigallocatechin-3-gallate (EGCG), a natural compound found in green tea that has been shown to have various health benefits. BTA-EG6 has been synthesized to improve the bioavailability and stability of EGCG, and has been studied for its potential applications in various fields of research.
Scientific Research Applications
Optical Materials and Sensors
The compound’s unique structure, incorporating both benzothiazole and hydroxyphenyl moieties, makes it a promising candidate for optical materials. Researchers have explored its potential as a fluorescent probe, sensor, or luminescent material due to its ability to emit light upon excitation. Investigating its photophysical properties and interactions with other molecules can lead to innovative applications in optoelectronics and sensing devices .
Antibacterial Activity
Several studies have evaluated the antibacterial potential of related benzothiazole derivatives. While not specifically focusing on our compound, these findings provide insights. For instance, compounds containing benzothiazole scaffolds have demonstrated activity against bacteria such as Pseudomonas aeruginosa and Escherichia coli. Further research could explore the antibacterial effects of our compound, especially considering its structural similarities .
properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(3,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c1-14-7-8-16(11-15(14)2)12-22(27)24-17-9-10-18(20(26)13-17)23-25-19-5-3-4-6-21(19)28-23/h3-11,13,26H,12H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MATVKXZMWMKRLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(3,4-dimethylphenyl)acetamide |
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